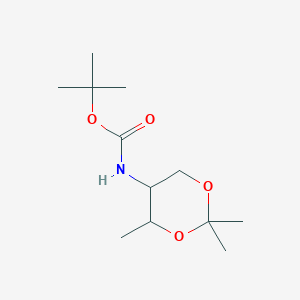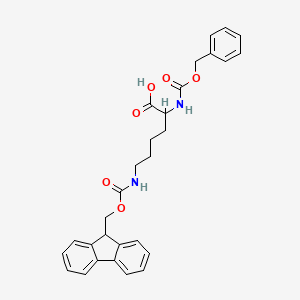
Nalpha-Cbz-Nepsilon-Fmoc-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nalpha-Cbz-Nepsilon-Fmoc-L-lysine is a derivative of the amino acid lysine, modified with two protective groups: carbobenzyloxy (Cbz) at the alpha-amino group and fluorenylmethyloxycarbonyl (Fmoc) at the epsilon-amino group. This compound is widely used in peptide synthesis and chemical research due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Cbz-Nepsilon-Fmoc-L-lysine typically involves the protection of the lysine molecule’s amino groups. The alpha-amino group is protected with the Cbz group, while the epsilon-amino group is protected with the Fmoc group. The process generally includes:
Protection of the Alpha-Amino Group: Lysine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate to form Nalpha-Cbz-L-lysine.
Protection of the Epsilon-Amino Group: The Nalpha-Cbz-L-lysine is then reacted with Fmoc-Cl in the presence of a base like diisopropylethylamine (DIPEA) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Nalpha-Cbz-Nepsilon-Fmoc-L-lysine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Cbz and Fmoc groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Coupling: Peptide coupling reagents such as HATU or EDCI are used in the presence of bases like DIPEA.
Major Products Formed
Deprotected Lysine: Removal of both protective groups yields free lysine.
Peptides: Coupling reactions result in the formation of peptides with this compound as a building block.
Scientific Research Applications
Nalpha-Cbz-Nepsilon-Fmoc-L-lysine is extensively used in:
Peptide Synthesis: As a protected lysine derivative, it is a crucial building block in solid-phase peptide synthesis.
Chemical Research: Used in the study of peptide and protein interactions, and in the development of new synthetic methodologies.
Biological Research: Employed in the synthesis of biologically active peptides and proteins for research purposes.
Medical Research: Utilized in the development of peptide-based therapeutics and diagnostic agents.
Mechanism of Action
The primary function of Nalpha-Cbz-Nepsilon-Fmoc-L-lysine is to serve as a protected lysine derivative in peptide synthesis. The protective groups (Cbz and Fmoc) prevent unwanted side reactions during peptide bond formation. The Cbz group is stable under acidic conditions, while the Fmoc group is stable under basic conditions, allowing for selective deprotection and sequential peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
Nalpha-Cbz-L-lysine: Similar but lacks the Fmoc group, making it less versatile in peptide synthesis.
Nepsilon-Fmoc-L-lysine: Similar but lacks the Cbz group, limiting its use in certain synthetic applications.
Uniqueness
Nalpha-Cbz-Nepsilon-Fmoc-L-lysine’s dual protection makes it uniquely suited for complex peptide synthesis, offering flexibility in deprotection and coupling reactions .
Properties
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c32-27(33)26(31-29(35)36-18-20-10-2-1-3-11-20)16-8-9-17-30-28(34)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKKPRSYVVUBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid](/img/structure/B12318304.png)
![3-[5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1-benzopyran-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12318313.png)
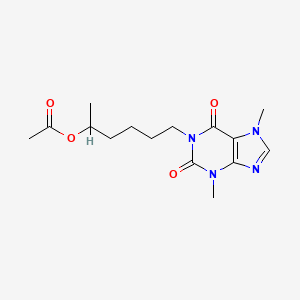
![2,4-Dibromo-6-({[2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]imino}methyl)phenol](/img/structure/B12318336.png)
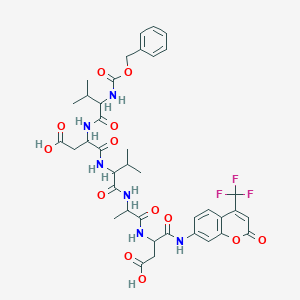


![1',5'-dimethyl-7-methylidene-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indene-3,6'-cyclohexane]-1',2'-diol](/img/structure/B12318355.png)
![[14-(2-Hydroxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] propanoate](/img/structure/B12318357.png)
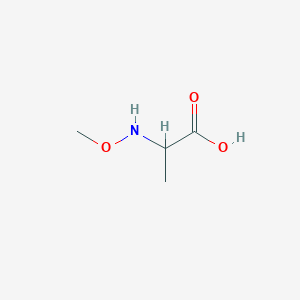

![(2beta,3beta,5beta,22R,24R)-2,3,14,25-Tetrahydroxy-20,22-[(1-methylethylidene)bis(oxy)]-ergost-7-en-6-one](/img/structure/B12318374.png)
![(3,4,8,10-tetraacetyloxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl acetate](/img/structure/B12318377.png)
